REACTION_CXSMILES
|
[Br:1]Br.[OH:3][C:4]1[C:5]([C:14]([OH:16])=[O:15])=[CH:6][CH:7]=[C:8]2[C:13]=1[N:12]=[CH:11][CH:10]=[CH:9]2>C(O)(=O)C>[Br:1][C:7]1[CH:6]=[C:5]([C:14]([OH:16])=[O:15])[C:4]([OH:3])=[C:13]2[C:8]=1[CH:9]=[CH:10][CH:11]=[N:12]2
|
Name
|
|
Quantity
|
819.8 mg
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
970 mg
|
Type
|
reactant
|
Smiles
|
OC=1C(=CC=C2C=CC=NC12)C(=O)O
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
poured onto ice water
|
Type
|
CUSTOM
|
Details
|
The yellow solid formed
|
Type
|
FILTRATION
|
Details
|
was filtered on a Buckner funnel
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=CC=NC2=C(C(=C1)C(=O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.51 mmol | |
AMOUNT: MASS | 1.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |